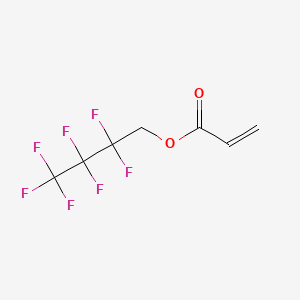

2,2,3,3,4,4,4-Heptafluorobutyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7O2/c1-2-4(15)16-3-5(8,9)6(10,11)7(12,13)14/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXOUIVCSUBZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28602-51-9 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28602-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059978 | |

| Record name | 1H,1H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-64-6 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=424-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000424646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate (HFBA). The information is intended for use by researchers, scientists, and professionals in drug development and material science who are utilizing or considering this fluorinated monomer for their applications. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is a fluorinated acrylate monomer utilized in the synthesis of polymers with specialized properties.[1] Its unique characteristics, such as thermal stability, low volatility, and good electrical insulation, make it a valuable component in various advanced materials.[1]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 254.10 | g/mol | |

| Density | 1.418 | g/mL | at 25 °C |

| Boiling Point | 120-122 | °C | at 743 mmHg |

| Refractive Index | 1.331 | at 20 °C (n20/D) | |

| Viscosity | Not available | ||

| Flash Point | 31 | °C | Closed cup |

| Appearance | Colorless Liquid | ||

| Solubility | Not miscible in water |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid monomers like this compound.

Density Measurement

The density of liquid compounds can be accurately determined using a digital density meter, following a procedure based on ASTM D4052.

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.

Procedure:

-

Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and has reached thermal equilibrium at the measurement temperature.

-

Measurement: Inject a small, representative sample into the oscillating U-tube of the density meter.

-

Reading: Once the reading stabilizes, record the density value.

-

Cleaning: Thoroughly clean and dry the U-tube between measurements to prevent cross-contamination.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point method with a Thiele tube.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method observes the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the sample, and then the temperature at which the liquid is drawn back into the capillary upon cooling.

Procedure:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is level with the thermometer bulb.

-

Heating: Gently and evenly heat the side arm of the Thiele tube.

-

Observation: Observe the sample for the initial expulsion of air, followed by a rapid and continuous stream of vapor bubbles from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure at the time of the measurement.

Refractive Index Measurement

The refractive index can be measured using an Abbe refractometer.

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms.

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound onto the surface of the measuring prism.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a typical synthetic route for this compound, which involves the esterification of acrylic acid with 2,2,3,3,4,4,4-heptafluorobutanol.

Caption: A logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate

This guide provides a comprehensive overview of 2,2,3,3,4,4,4-heptafluorobutyl acrylate, a fluorinated monomer of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in polymer science and potential in biomedical fields.

Chemical Structure and Formula

This compound, commonly abbreviated as HFBA, is an acrylate monomer featuring a seven-fluorine alkyl chain.

-

InChI Key: PLXOUIVCSUBZIX-UHFFFAOYSA-N[3]

The structure consists of an acrylate group, which is susceptible to polymerization, and a heptafluorobutyl group, which imparts unique properties such as hydrophobicity and thermal stability to the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 424-64-6 | [1][2][3] |

| Molecular Weight | 254.10 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 1.418 g/mL at 25 °C | [3] |

| Boiling Point | 120-122 °C at 743 mmHg | [3] |

| Refractive Index | n20/D 1.331 | [3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [3] |

| Solubility | Not miscible in water | [5][6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with an acrylic acid derivative. A common approach involves the reaction with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Esterification Procedure

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with 2,2,3,3,4,4,4-heptafluorobutanol and a suitable solvent (e.g., diethyl ether). A stoichiometric amount of a base, such as triethylamine, is added to the flask.

-

Addition of Acryloyl Chloride: The flask is cooled in an ice bath, and acryloyl chloride is added dropwise from the dropping funnel while maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up: The resulting salt (e.g., triethylammonium chloride) is removed by filtration. The filtrate is washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Polymerization

This compound is a versatile monomer for the synthesis of fluorinated polymers. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be employed to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization of HFBA

-

Preparation of Reaction Mixture: In a Schlenk flask, this compound (monomer), a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent (e.g., toluene).

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Purification: The polymerization is quenched by rapid cooling in an ice bath and exposure to air. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to yield the final poly(this compound).

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them valuable in various advanced applications.

Drug Delivery Systems

Fluorinated polymers are being explored for their potential in drug delivery systems. The high hydrophobicity of poly(HFBA) can be advantageous for the encapsulation and controlled release of hydrophobic drugs.[7][8][9][10] The fluorinated segments can form a stable core in nanoparticles or micelles, protecting the encapsulated drug from degradation and controlling its release profile. The inertness of the C-F bond can also contribute to the biocompatibility of these delivery systems.[2][4]

Proteomics Research

While the direct application of this compound in proteomics is not extensively documented, fluorinated compounds, in general, are utilized in this field.[1][11] They can be used as affinity labels or in activity-based protein profiling due to their unique chemical properties. The incorporation of fluorine can aid in the separation and identification of proteins and peptides in mass spectrometry-based proteomic workflows.[6][11]

Other Applications

Polymers of HFBA are also used in various other fields due to their desirable properties:

-

Coatings: Their low surface energy and hydrophobicity make them suitable for anti-fouling and self-cleaning coatings.

-

Optical Materials: These polymers can have a low refractive index, making them useful in optical applications such as cladding for optical fibers.

-

Enhanced Polymer Properties: Incorporation of HFBA into copolymers can significantly enhance thermal stability, chemical resistance, and mechanical properties of the base polymer.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation and may cause respiratory irritation.[5][6] It is important to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is also light-sensitive and incompatible with oxidizing agents, heat, ultraviolet radiation, and free radical initiators.[5][6]

Conclusion

This compound is a valuable monomer for the development of advanced fluorinated polymers. Its unique properties, stemming from the highly fluorinated alkyl chain, make it a material of interest for a range of applications, from specialty coatings to advanced biomedical applications like drug delivery. The ability to control its polymerization through techniques like RAFT allows for the creation of well-defined polymers with tailored properties, further expanding its potential in scientific research and development.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging [tesidottorato.depositolegale.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate (CAS: 424-64-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA), a fluorinated monomer crucial for the development of advanced polymers. This document details its physicochemical properties, synthesis and polymerization protocols, key applications, and essential safety information.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 424-64-6 | [2] |

| Molecular Formula | C₇H₅F₇O₂ | [3] |

| Molecular Weight | 254.10 g/mol | |

| Boiling Point | 120-122 °C at 743 mmHg | [1] |

| Density | 1.418 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.331 | [1] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |

| Solubility | Not miscible in water. Soluble in DMSO, NMP, THF, and methylene chloride. | [1][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

Synthesis of this compound

The primary method for synthesizing HFBA is the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Esterification

Materials:

-

2,2,3,3,4,4,4-Heptafluorobutanol

-

Acryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether, or Tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inhibitor (e.g., 4-methoxyphenol (MEHQ))

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere.

-

Reactant Addition: Anhydrous aprotic solvent and 2,2,3,3,4,4,4-heptafluorobutanol are added to the flask, followed by the addition of triethylamine. The mixture is cooled in an ice bath.

-

Acryloyl Chloride Addition: Acryloyl chloride, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel to the stirred solution. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with a dilute acid solution (e.g., 5% HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. An inhibitor is typically added to prevent polymerization during storage.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Polymerization of this compound

HFBA is a versatile monomer for synthesizing fluorinated polymers with unique properties.[5] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for producing well-defined polymers with controlled molecular weights and narrow polydispersity.

Experimental Protocol: RAFT Polymerization

Materials:

-

This compound (HFBA) (monomer)

-

RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate (CPDB), 2-cyanopropyl dodecyl trithiocarbonate (CPDTC))

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))

Procedure:

-

Reactant Preparation: The monomer (HFBA), RAFT agent, and initiator are weighed and dissolved in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stirrer.

-

Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination: The polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., THF), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues.

-

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Applications

Polymers derived from this compound exhibit a range of desirable properties, making them suitable for various high-performance applications.

-

Coatings and Surface Treatments: The low surface energy of poly(HFBA) imparts hydrophobicity and oleophobicity, making it an excellent candidate for water and oil-repellent coatings, anti-fouling surfaces, and self-cleaning paints.

-

Optical Materials: Poly(HFBA) has a low refractive index, which is a valuable property for applications such as cladding layers in optical fibers and antireflective coatings.

-

Biomaterials: The biocompatibility and low protein adsorption of fluorinated polymers make them promising for use in biomedical devices and drug delivery systems.

-

Textile and Leather Treatment: It is used to impart water and stain resistance to fabrics and leather.

-

Advanced Materials: The incorporation of HFBA into copolymers can enhance thermal stability, chemical resistance, and mechanical properties.[5] It has been used in the synthesis of copolymers and terpolymers.[5]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[6]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Use explosion-proof electrical equipment.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6] It is light-sensitive and incompatible with oxidizing agents, heat, ultraviolet radiation, and free radical initiators.[4]

First Aid Measures:

-

If on Skin: Take off immediately all contaminated clothing.[6] Rinse skin with plenty of water.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

References

- 1. 424-64-6 | CAS DataBase [m.chemicalbook.com]

- 2. thomassci.com [thomassci.com]

- 3. CAS 424-64-6: 2,2,3,3,4,4,4-Heptafluorobutyl 2-propenoate [cymitquimica.com]

- 4. This compound, 97%, stab. with 100 ppm 4-methoxyphenol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 424-64-6 | this compound [fluoromart.com]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols associated with 2,2,3,3,4,4,4-heptafluorobutyl acrylate. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting.

Chemical Identification and Properties

This compound, a fluorinated acrylate monomer, is utilized in the synthesis of polymers for various applications due to its unique chemical and physical properties, including thermal stability and low volatility.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | HFBA, Acrylic acid 2,2,3,3,4,4,4-heptafluorobutyl ester[2] |

| CAS Number | 424-64-6[2][3] |

| EC Number | 207-036-8[3][4] |

| Molecular Formula | C7H5F7O2[3] |

| Molecular Weight | 254.10 g/mol [3] |

| Physical Form | Liquid[3] |

| Physical and Chemical Properties | Value |

| Boiling Point | 120-122 °C / 743 mmHg (lit.)[3] |

| Density | 1.418 g/mL at 25 °C (lit.)[3] |

| Flash Point | 31 °C (87.8 °F) - closed cup[2][3] |

| Refractive Index | n20/D 1.331 (lit.)[3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[2][4][5]

| Hazard Classification | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[2][4] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Serious eye irritation | Category 2 | H319: Causes serious eye irritation[2][4] |

| Skin irritation | Category 2 | H315: Causes skin irritation[2] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this chemical, it is imperative to use appropriate personal protective equipment to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Eyeshields, Faceshields[3] |

| Hand Protection | Gloves (Inspect prior to use) |

| Respiratory Protection | Type ABEK (EN14387) respirator filter[3] |

| Skin and Body Protection | Protective clothing |

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Take measures to prevent the build-up of electrostatic charge.[4]

-

Use explosion-proof equipment.[4]

-

Ground and bond container and receiving equipment.[4]

-

Use only non-sparking tools.[4]

Storage Conditions

-

Store in a cool, well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Incompatible with oxidizing agents, heat, ultraviolet radiation, and free radical initiators.[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.

-

Containment and Cleanup: Collect and arrange disposal.

The logical flow for handling this compound, from preparation to disposal, is illustrated in the following diagram.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats are typically used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage.

-

Procedure:

-

A single animal is dosed at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

The dose progression factor is typically 3.2.

-

The test is stopped when a reversal in outcome is observed, and the LD50 is calculated using the maximum likelihood method.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity, and behavior pattern.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To identify substances that are irritating to the skin.

Methodology:

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used. This model consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue.

-

The tissues are incubated for a defined period (e.g., 60 minutes).

-

After exposure, the test substance is removed by rinsing.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. The optical density of the extracted formazan is measured spectrophotometrically.

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

Objective: To identify substances that have the potential to cause serious eye damage.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium model is utilized.

-

Procedure:

-

The test substance is applied topically to the surface of the corneal tissue.

-

The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[7]

-

Following exposure, the tissues are rinsed and incubated for a post-exposure period.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: A substance is classified based on the reduction in tissue viability compared to the negative control. A viability of ≤ 60% is typically used as the cut-off to identify irritants.[7]

Disposal Considerations

Waste materials must be disposed of in accordance with local, regional, and national regulations.[2] Consult with environmental services or hazardous waste disposal professionals for proper disposal procedures. Do not allow the material to be released into the environment.

This guide is intended to provide a thorough overview of the safety and handling of this compound. It is essential to always consult the most current Safety Data Sheet provided by the supplier before use and to ensure that all laboratory personnel are trained in the proper handling and emergency procedures for this and all other chemicals.

References

- 1. Inhalation toxicity studies of aqueous dispersion resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. safecosmetics.org [safecosmetics.org]

- 4. Hazard characterisation of acrylates by in vitro and ex vivo models - an update of the ExITox project [publica.fraunhofer.de]

- 5. Short-term rat inhalation study with aerosols of acrylic ester-based polymer dispersions containing a fraction of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) (PHFBA) is a fluorinated acrylic polymer notable for its unique combination of properties, including hydrophobicity, low surface energy, and chemical resistance. These characteristics make it a material of significant interest in various advanced applications, including biomedical devices, specialty coatings, and as a component in drug delivery systems. A critical aspect of its utility is its thermal stability, which dictates its processing window and performance at elevated temperatures. This technical guide provides an in-depth analysis of the thermal stability of PHFBA, drawing upon available data for the polymer and its closely related analogs.

Thermal Properties of Fluorinated Acrylate Polymers

Fluorinated polymers are generally recognized for their enhanced thermal stability compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into the polymer structure, with the high bond energy of the C-F bond, contributes to this increased resistance to thermal degradation.

Quantitative Thermal Analysis Data

| Polymer System | Decomposition Temperature (°C) | Analytical Method |

| Poly(butyl acrylate-co-methyl methacrylate) | ~343 | TGA |

| Poly(butyl acrylate-co-methyl methacrylate-co-HFMA) | 363.21[1] | TGA |

Note: The decomposition temperature represents the point of significant thermal degradation. The data for the copolymer containing hexafluorobutyl methacrylate (a closely related monomer to heptafluorobutyl acrylate) indicates the substantial enhancement of thermal stability imparted by the fluoroalkyl side chain.

For a related polymer, poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate), a glass transition temperature (Tg) of 55 °C has been reported. While not the acrylate version, this value provides an estimate for the temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of PHFBA, standardized experimental protocols are essential. The following methodologies are based on common practices for the thermal analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of the polymer.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The sample is heated in an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature at which complete decomposition is observed (e.g., 600-800 °C).

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters to be determined include the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (identified by the peak of the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Methodology:

-

Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Experimental Conditions:

-

Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed. The first heating scan is used to erase the thermal history of the sample. The sample is heated to a temperature above its expected Tg, then cooled at a controlled rate (e.g., 10 °C/min), and finally reheated at the same rate.

-

Temperature Range: The temperature range should encompass the expected Tg of the polymer.

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Degradation Pathway

The thermal degradation of fluorinated polyacrylates is understood to proceed primarily through random main-chain scission. The following diagram illustrates a plausible degradation pathway for PHFBA, leading to the formation of various smaller molecules.

References

A Technical Guide to the Refractive Index of Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the refractive index of poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate), a fluorinated polymer of significant interest in various advanced applications, including optical materials and drug delivery systems. This document details the known refractive index values, comprehensive experimental protocols for its measurement, and a general synthesis method for the polymer.

Core Properties: Refractive Index

Poly(this compound) is a transparent, low-surface-tension polymer.[1] Its low refractive index is a key characteristic, making it suitable for applications such as cladding layers in optical waveguides.[1] The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a critical parameter in the design and modeling of optical components.

Quantitative Data

The refractive index of poly(this compound) has been reported in the literature. The available data is summarized in the table below. It is important to note that the refractive index of polymers can be influenced by factors such as the wavelength of light used for measurement, temperature, and the polymer's molecular weight and density.

| Property | Value | Conditions |

| Refractive Index (n) | 1.377[1][2] | 20°C, Sodium D-line (589 nm) |

| Refractive Index (n) | 1.3670 | Not Specified |

| Density | 1.498 g/mL[1] | 25°C |

| Glass Transition Temp (Tg) | -30 °C[1] | Not Specified |

The refractive index of the monomer, this compound, is reported to be in the range of 1.3295-1.3345 at 20°C.

Polymer Synthesis

A general method for the synthesis of poly(this compound) is through free-radical polymerization of the this compound monomer.[3] This can be carried out via solution, bulk, or emulsion polymerization techniques. A generalized protocol for solution polymerization is provided below.

Experimental Protocol: Solution Polymerization

This protocol describes a common laboratory-scale method for synthesizing the polymer.

Materials:

-

This compound (monomer), stabilized[4]

-

A suitable solvent (e.g., tetrahydrofuran (THF), ethyl acetate, or a fluorinated solvent)

-

A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Inert gas (e.g., nitrogen or argon)

-

Precipitating solvent (e.g., methanol or hexane)

Procedure:

-

Monomer Purification: To remove the inhibitor, the monomer can be passed through a column of activated basic alumina.

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is charged with the purified monomer and the chosen solvent.

-

Inert Atmosphere: The reaction mixture is purged with an inert gas for a sufficient time (e.g., 30-60 minutes) to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: The free-radical initiator is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a set time, which can range from a few hours to 24 hours, depending on the desired conversion.

-

Polymer Isolation: After the polymerization is complete, the reaction mixture is cooled to room temperature. The polymer is then precipitated by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol or hexane).

-

Purification: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Caption: Workflow for the synthesis of poly(this compound).

Measurement of Refractive Index

Several well-established techniques can be employed to measure the refractive index of polymer films. The choice of method often depends on the sample form (bulk or thin film), thickness, and the desired precision.

Abbe Refractometry

The Abbe refractometer is a traditional and widely used instrument for measuring the refractive index of liquids and solids. It operates on the principle of measuring the critical angle of refraction.

Experimental Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard material with a known refractive index, such as distilled water.

-

Sample Preparation: For a polymer film, a small, flat piece of the film is required. A drop of a contact liquid with a refractive index higher than that of the polymer film is placed on the prism of the refractometer. The polymer film is then placed on top of the liquid, ensuring good optical contact and no air bubbles.

-

Measurement:

-

The prism assembly is closed, and the light source is positioned to illuminate the sample.

-

Looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

-

The compensator is adjusted to remove any color fringe at the boundary, resulting in a sharp line.

-

The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.

-

The refractive index value is then read from the instrument's scale.

-

-

Temperature Control: The refractive index is temperature-dependent. For accurate measurements, the prisms of the refractometer should be connected to a circulating water bath to maintain a constant temperature, typically 20°C or 25°C.

Caption: Logical flow of an Abbe refractometer measurement.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. It can determine both the refractive index and the thickness of the film with high accuracy.

Experimental Protocol:

-

Instrument Setup and Calibration: Turn on the light source and allow it to stabilize. Perform the necessary instrument calibration procedures as per the manufacturer's instructions, often using a reference sample like a bare silicon wafer.

-

Sample Mounting: Mount the polymer thin film sample on the sample stage.

-

Measurement:

-

Align the sample to ensure the light beam is reflecting from the center of the film.

-

Set the measurement parameters, including the range of wavelengths and the angle of incidence (a common starting point is 70°).

-

Initiate the measurement. The instrument will measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

-

Data Analysis:

-

Develop an optical model that represents the sample structure (e.g., substrate/polymer film/air).

-

Use the instrument's software to fit the model to the experimental data by adjusting the film's thickness and its optical constants (refractive index and extinction coefficient).

-

The refractive index spectrum of the polymer film is obtained from the best-fit model.

-

Caption: Experimental workflow for spectroscopic ellipsometry.

Prism Coupling

This method involves coupling a laser beam into the thin film via a high-refractive-index prism. By measuring the angles at which light propagates within the film (mode angles), both the refractive index and thickness can be determined.

Experimental Protocol:

-

Instrument Setup: A laser beam is directed towards a high-index prism. The polymer film, coated on a substrate, is brought into contact with the base of the prism.

-

Measurement:

-

The prism and sample assembly are rotated while the intensity of the reflected laser beam is monitored by a photodetector.

-

At specific angles, known as mode angles, light will couple into the thin film, causing a sharp drop in the reflected intensity.

-

The instrument's software automatically detects and records these mode angles.

-

-

Data Analysis: The software uses the measured mode angles, the known refractive index of the prism, and the laser wavelength to solve the waveguide mode equations, which then yields the refractive index and thickness of the polymer film.

Factors Influencing Refractive Index

The refractive index of poly(this compound) is not a constant value and can be influenced by several factors:

-

Wavelength of Light (Dispersion): The refractive index of polymers typically decreases as the wavelength of light increases. This phenomenon is known as optical dispersion. For precise applications, it is crucial to measure the refractive index at the specific wavelength of interest.

-

Temperature: The refractive index of most polymers decreases as the temperature increases. This is due to the decrease in density as the material expands with heating.

-

Polymerization Conditions: The method of polymerization and the resulting molecular weight, polydispersity, and density of the polymer can have a subtle effect on its refractive index.

This technical guide provides a foundational understanding of the refractive index of poly(this compound) and the methodologies for its characterization. For specific research and development applications, it is recommended to perform experimental measurements under the conditions relevant to the intended use.

References

A Technical Guide to the Surface Energy of Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Surface Energy

The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk.[2] It is a critical parameter that governs a material's wetting and adhesion properties.[3] Materials with low surface energy, such as many fluorinated polymers, are generally hydrophobic and exhibit poor adhesion, while materials with high surface energy are more readily wetted.[2] In the context of drug development, the surface energy of polymeric materials used in devices or packaging can significantly influence biocompatibility, drug elution rates, and protein adsorption.

Experimental Determination of Surface Energy

The surface energy of a polymer is typically determined indirectly by measuring the contact angles of several liquids with known surface tensions on the polymer surface.[2] The sessile drop method is a common technique for this purpose.

Experimental Protocol: Contact Angle Measurement

-

Sample Preparation: A flat, smooth film of poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) is prepared, for instance, by solution casting or spin coating. The surface must be clean and free of contaminants.

-

Test Liquids: A minimum of two liquids with known surface tension values (γL), including their dispersive (γLd) and polar (γLp) components, are selected.[4] Commonly used test liquids include deionized water (a polar liquid) and diiodomethane (a non-polar liquid).[4] Using more liquids can increase the accuracy of the surface energy calculation.[3]

-

Measurement: A small droplet of a test liquid is carefully deposited onto the polymer surface. The system is allowed to equilibrate.

-

Imaging and Analysis: The profile of the droplet is captured using a goniometer or a similar optical system. The contact angle (θ) between the liquid droplet and the solid surface is then measured. This process is repeated for each test liquid.

Calculation of Surface Energy: The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the surface free energy of a solid, separating it into dispersive and polar components.[5][6][7] The total surface energy (γS) is the sum of its dispersive (γSd) and polar (γSp) components:

γS = γSd + γSp

The OWRK method relates the contact angle of a liquid on a solid surface to the surface tensions of the liquid and solid through the following equation, derived from Young's equation:[7]

γL(1 + cosθ) = 2(γSdγLd)1/2 + 2(γSpγLp)1/2

By rearranging this equation into a linear form (y = mx + c), the unknown surface energy components of the solid can be determined:

(γL(1 + cosθ)) / (2(γLd)1/2) = (γSp)1/2 * ((γLp)1/2 / (γLd)1/2) + (γSd)1/2

A plot of (γL(1 + cosθ)) / (2(γLd)1/2) against ((γLp)1/2 / (γLd)1/2) for a series of test liquids will yield a straight line. The square of the slope of this line gives the polar component of the surface energy (γSp), and the square of the y-intercept gives the dispersive component (γSd).

Quantitative Data: A Comparative Overview

While specific experimental data for poly(this compound) is not available, the table below provides a summary of surface energy values for other common polymers. This data illustrates the typical range of surface energies and highlights the low surface energy characteristic of fluorinated polymers.

| Polymer | CAS Number | Total Surface Energy (γS) [mN/m] | Dispersive Component (γSd) [mN/m] | Polar Component (γSp) [mN/m] |

| Polyethylene (PE) | 9002-88-4 | 35.7 | 35.7 | 0 |

| Polystyrene (PS) | 9003-53-6 | 40.7 | 34.5 | 6.1 |

| Polymethylmethacrylate (PMMA) | 9011-14-7 | 41.1 | 29.6 | 11.5 |

| Polyvinylchloride (PVC) | 9002-86-2 | 41.5 | 39.5 | 2 |

| Polytrifluoroethylene (PTrFE) | 24980-67-4 | 23.9 | 19.8 | 4.1 |

| Polytetrafluoroethylene (PTFE) | 9002-84-0 | 20.0 | 18.4 | 1.6 |

Data sourced from reference[8]

The introduction of fluorine-containing groups into a polymer backbone is known to decrease its surface energy.[9] Therefore, it is expected that the surface energy of poly(this compound) would be in a range similar to or lower than that of other fluorinated polymers like PTrFE and PTFE.

Visualizing Methodologies and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining surface energy and the relationship between polymer structure and surface properties.

Conclusion

Poly(this compound) is a polymer with an inherently low surface energy due to its fluorinated chemical structure. While specific quantitative data is elusive, established methodologies, particularly contact angle measurements coupled with the OWRK model, provide a robust framework for its determination. The comparative data from other fluorinated polymers suggests that its surface energy is likely in the low range, making it a material of interest for applications requiring low adhesion and hydrophobicity. For professionals in drug development and material science, understanding and quantifying the surface energy of such polymers is crucial for predicting their performance in various applications.

References

- 1. POLY(this compound) CAS#: [m.chemicalbook.com]

- 2. How to determine the surface energy of solids [dataphysics-instruments.com]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. biolinscientific.com [biolinscientific.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]

- 8. surface-tension.de [surface-tension.de]

- 9. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane | MDPI [mdpi.com]

Solubility Profile of 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,3,3,4,4,4-heptafluorobutyl acrylate in various common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document summarizes known qualitative solubility, offers estimations based on chemical principles for a broader range of solvents, and provides a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound is a fluorinated acrylate monomer with a polar acrylate group and a nonpolar, highly fluorinated butyl chain. This structure dictates its solubility behavior in different types of solvents.

Solubility Data

Direct quantitative solubility data for this compound is limited in publicly accessible literature. However, based on available information and the solubility of structurally similar compounds, a qualitative and estimated solubility profile can be presented.

Table 1: Qualitative and Estimated Solubility of this compound in Common Solvents

| Solvent Category | Solvent | Qualitative/Estimated Solubility | Rationale/Source |

| Polar Aprotic | Acetone | Likely Soluble | The ketone group in acetone can interact with the ester group of the acrylate. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polymer of this compound is soluble in DMSO.[1] | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | The polymer of this compound is soluble in N-methyl-2-pyrrolidone (NMP), a similar amide solvent.[1] | |

| Polar Protic | Water | Immiscible | Product information explicitly states it is not miscible in water.[2] |

| Ethanol | Likely Soluble | The ethyl group provides some nonpolar character, and the hydroxyl group can hydrogen bond with the acrylate's carbonyl oxygen. | |

| Methanol | Likely Soluble | Similar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol. | |

| Nonpolar | Toluene | Likely Soluble | The aromatic ring of toluene can interact with the fluorinated alkyl chain. |

| Hexane | Likely Soluble | The nonpolar nature of hexane should facilitate the dissolution of the fluorinated butyl chain. | |

| Ethers | Diethyl Ether | Soluble | A 10% w/v solution in diethyl ether is clear, indicating good solubility.[3] |

| Tetrahydrofuran (THF) | Likely Soluble | The polymer of this compound is soluble in THF.[1] | |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | The polymer of this compound is soluble in methylene chloride.[1] |

| Esters | Ethyl Acetate | Likely Soluble | The ester functionalities of both the solute and solvent are compatible. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved monomer to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved droplets of the monomer.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Analyze the standard solutions using a calibrated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

-

Dilute the filtered sample solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The average concentration from replicate samples represents the solubility of the monomer in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a liquid monomer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 97%, stab. with 100 ppm 4-methoxyphenol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. enamine.net [enamine.net]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Analysis of 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2,3,3,4,4,4-heptafluorobutyl acrylate. Due to the limited availability of specific, publicly accessible raw spectral data, this guide presents predicted and typical values based on the analysis of its constituent functional groups. These values are intended to serve as a reference for researchers in the fields of polymer chemistry, materials science, and drug development.

Chemical Structure and Properties

This compound is a fluorinated monomer with the chemical formula C₇H₅F₇O₂. It is recognized for its utility in proteomics research and as a pharmaceutical intermediate. The presence of the heptafluorobutyl group imparts unique properties to polymers derived from this monomer.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

NMR Spectroscopy

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylate group and the methylene protons adjacent to the ester oxygen.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl Proton (trans to C=O) | ~6.4 | Doublet of doublets |

| Vinyl Proton (cis to C=O) | ~6.1 | Doublet of doublets |

| Vinyl Proton (geminal) | ~5.9 | Doublet of doublets |

| Methylene Protons (-OCH₂-) | ~4.5 | Triplet |

Note: Predicted values are based on typical chemical shifts for acrylate esters and the influence of the electronegative heptafluorobutyl group. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display resonances for the carbonyl carbon, the vinyl carbons, the methylene carbon, and the carbons of the heptafluorobutyl chain.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~165 |

| Vinyl Carbon (-CH=C H₂) | ~132 |

| Vinyl Carbon (C H=CH₂) | ~128 |

| Methylene Carbon (-OC H₂-) | ~60 (triplet due to C-F coupling) |

| Perfluorinated Carbons (-C F₂-, -C F₃) | ~110-125 (complex multiplets) |

Note: The signals for the fluorinated carbons will exhibit complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is a key identifier for this molecule and is expected to show two distinct signals for the -CF₂- groups and one for the -CF₃ group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl Group (-CF₃) | ~ -81 | Triplet |

| Methylene Fluorides (-CF₂-CF₃) | ~ -126 | Multiplet |

| Methylene Fluorides (-CH₂-CF₂-) | ~ -120 | Multiplet |

Note: Chemical shifts are referenced to CFCl₃. The multiplicities arise from fluorine-fluorine coupling.

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum will be characterized by the strong absorption bands of the acrylate ester functionality and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1735 | C=O stretch (ester) | Strong |

| ~1635 | C=C stretch (alkene) | Medium |

| ~1410 | =C-H in-plane bend | Medium |

| ~1200-1000 | C-F stretch | Strong, multiple bands |

| ~1180 | C-O stretch (ester) | Strong |

| ~810 | =C-H out-of-plane bend | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FTIR spectra of a liquid sample like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.[3]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

The final sample height in the tube should be approximately 4-5 cm.[2][3]

-

Cap the NMR tube securely.

Data Acquisition (General Parameters):

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR:

-

Observe frequency corresponding to the instrument's field strength.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Observe frequency corresponding to the instrument's field strength.

-

Employ proton decoupling to simplify the spectrum.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Observe frequency corresponding to the instrument's field strength.

-

A reference standard, such as CFCl₃, should be used.

-

Proton decoupling may be applied to simplify the spectra.

-

FTIR Spectroscopy

Sample Preparation and Data Acquisition (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[5]

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.[5]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.[6]

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Synthesis Pathway

This compound is typically synthesized via the esterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol with acryloyl chloride.[7] This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Caption: Synthesis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: From Commercial Availability to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,3,3,4,4,4-heptafluorobutyl acrylate, a fluorinated monomer with significant potential in the development of advanced materials for proteomics, drug delivery, and other high-performance applications. This document details its commercial availability, physical and chemical properties, established polymerization protocols, and explores its current and potential uses in the life sciences.

Commercial Availability and Supplier Specifications

This compound (HFBA) is readily available from a range of commercial chemical suppliers. It is typically offered at purities of 97% or higher and is often stabilized with inhibitors such as 4-methoxyphenol (MEHQ) to prevent premature polymerization. Researchers should consult the suppliers' technical data sheets for lot-specific information.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Amerigo Scientific | This compound (97%) | 97% | 424-64-6 | C₇H₅F₇O₂ | 254.10 | Alternative Name: HFBA.[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 97%, stab. with 100 ppm 4-methoxyphenol | 97% | 424-64-6 | C₇H₅F₇O₂ | 254.10 | Useful for proteomics research and as a pharmaceutical intermediate.[2] |

| Santa Cruz Biotechnology | This compound | Not specified | 424-64-6 | C₇H₅F₇O₂ | 254.10 | Stated as a useful fluorinated acrylate for proteomics research.[3] |

| Fluoromart | This compound | Not specified | 424-64-6 | C₇H₅F₇O₂ | 254.10 | A versatile monomer for synthesizing polymers with good thermal stability and low flammability. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing and conducting experiments, particularly for polymerization reactions and the characterization of the resulting polymers.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 120-122 °C at 743 mmHg |

| Density | 1.418 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.331 |

| Flash Point | 31 °C (closed cup) |

| Solubility | Not miscible in water.[2] |

| InChI Key | PLXOUIVCSUBZIX-UHFFFAOYSA-N |

| SMILES | C=CC(=O)OCC(F)(F)C(F)(F)C(F)(F)F |

Experimental Protocols: Polymerization of this compound

The unique properties of poly(this compound) and its copolymers make them attractive for various applications. The polymerization of HFBA can be achieved through different methods, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a prominent technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.

General Protocol for Solution Polymerization

A general procedure for the solution polymerization of perfluoroalkyl acrylates can be adapted for HFBA. This method is suitable for producing random copolymers.

Materials:

-

This compound (HFBA)

-

Co-monomer (e.g., N,N-diethylaminoethyl methacrylate, methyl methacrylate)

-

Solvent (e.g., methyl isobutyl ketone)

-

Free radical initiator (e.g., VAZO-67 or other azo compounds)

-

Reaction flask with reflux condenser, thermometer, and mechanical stirrer

-

Nitrogen source for purging

Procedure:

-

Charge the reaction flask with the desired amounts of this compound, co-monomer(s), and solvent.

-

Purge the flask with nitrogen for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.

-

Add the free radical initiator (e.g., VAZO-67) to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (typically between 70-80 °C) and stir for several hours to allow the polymerization to proceed.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine monomer conversion.

-

Once the desired conversion is reached, the reaction can be stopped by cooling the mixture.

-

The resulting polymer solution can then be purified, for example, by precipitation in a non-solvent, followed by filtration and drying.

RAFT Polymerization for Controlled Architectures

RAFT polymerization is a versatile technique for creating polymers with controlled molecular weights and narrow molecular weight distributions. The following is a general workflow for the RAFT polymerization of HFBA.

Applications in Life Sciences

The unique properties of polymers derived from this compound, such as hydrophobicity, low surface energy, and biocompatibility, make them promising candidates for various applications in the life sciences.

Proteomics Research

Fluorinated compounds are increasingly being utilized in structural proteomics. While specific protocols for poly(HFBA) are not widely published, the general application of fluorinated materials in proteomics involves leveraging their unique properties for:

-

Affinity Labeling and Activity-Based Protein Profiling (ABPP): The introduction of fluorine can fine-tune the chemical properties of reagents used to tag and identify proteins.

-

Protein Footprinting: Fluorinated reagents can be used to probe the solvent-accessible surfaces of proteins, providing insights into their structure and interactions.

-

Protein Cross-Linking: Novel cross-linkers incorporating fluorine are being developed to improve cell membrane permeability for in-cell structural studies.

Drug Delivery Systems

Fluoropolymers are gaining attention in the field of drug delivery due to their stability, hydrophobicity, and ability to form well-defined nanostructures. Polymers based on HFBA could be explored for:

-